2-[6-(benzyloxy)-5-cyanopyridine-3-carbonyl]-4-fluorophenyl fluoranesulfonate
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Overview
Description
2-[6-(benzyloxy)-5-cyanopyridine-3-carbonyl]-4-fluorophenyl fluoranesulfonate is a complex organic compound with a unique structure that includes a benzyloxy group, a cyanopyridine moiety, and a fluoranesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(benzyloxy)-5-cyanopyridine-3-carbonyl]-4-fluorophenyl fluoranesulfonate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This step involves the reaction of a suitable pyridine derivative with benzyl alcohol under acidic conditions to form the benzyloxy group.
Introduction of the cyanopyridine moiety: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by a cyano group.
Formation of the fluoranesulfonate ester: This step involves the reaction of the intermediate compound with fluoranesulfonic acid or its derivatives under appropriate conditions to form the final ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[6-(benzyloxy)-5-cyanopyridine-3-carbonyl]-4-fluorophenyl fluoranesulfonate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The cyano group can be reduced to form an amine or other functional groups.
Substitution: The fluoranesulfonate ester can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde, while reduction of the cyano group can yield an amine derivative.
Scientific Research Applications
2-[6-(benzyloxy)-5-cyanopyridine-3-carbonyl]-4-fluorophenyl fluoranesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[6-(benzyloxy)-5-cyanopyridine-3-carbonyl]-4-fluorophenyl fluoranesulfonate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(benzyloxy)-5-cyanopyridine-3-carbonyl]-4-fluorophenyl sulfonate
- 2-[6-(benzyloxy)-5-cyanopyridine-3-carbonyl]-4-fluorophenyl methanesulfonate
Uniqueness
2-[6-(benzyloxy)-5-cyanopyridine-3-carbonyl]-4-fluorophenyl fluoranesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its fluoranesulfonate ester group, in particular, provides unique properties compared to other sulfonate derivatives, making it valuable in various research and industrial contexts.
Properties
CAS No. |
2411198-49-5 |
---|---|
Molecular Formula |
C20H12F2N2O5S |
Molecular Weight |
430.4 |
Purity |
95 |
Origin of Product |
United States |
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